molecular formula C11H9N3O3 B14422934 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde CAS No. 85102-94-9

1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde

Cat. No.: B14422934
CAS No.: 85102-94-9
M. Wt: 231.21 g/mol
InChI Key: YOWBVKVIMKRRGN-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitrophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-nitrobenzyl bromide with imidazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carboxylic acid.

    Reduction: 1-[(2-Aminophenyl)methyl]-1H-imidazole-4-carbaldehyde.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways due to its imidazole and nitrophenyl moieties. The imidazole ring can coordinate with metal ions, potentially affecting enzymatic activities, while the nitrophenyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Nitrophenyl)methyl]-1H-imidazole-2-carbaldehyde
  • 1-[(4-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde
  • 1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carboxylic acid

Uniqueness

1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde is unique due to the specific positioning of the nitrophenyl and aldehyde groups on the imidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

85102-94-9

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C11H9N3O3/c15-7-10-6-13(8-12-10)5-9-3-1-2-4-11(9)14(16)17/h1-4,6-8H,5H2

InChI Key

YOWBVKVIMKRRGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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